1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine
Overview
Description
1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with butyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by alkylation to introduce the butyl and isopropyl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and alkylation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions, including the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkyl derivatives
Scientific Research Applications
1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, facilitating the development of new materials and chemical entities.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, polymers, and other functional materials, benefiting from its stability and versatile chemical properties.
Mechanism of Action
The mechanism of action of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-butyl-5-methyl-1H-1,2,3-triazol-4-yl: A similar compound with a triazole ring instead of a pyrazole ring.
1-butyl-5-methyl-1H-1,2,3-thiadiazole: Another related compound with a thiadiazole ring.
1-butyl-5-methyl-1H-1,2-oxazole: A compound with an oxazole ring, differing in the heterocyclic structure.
Uniqueness
1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both butyl and isopropyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-butyl-5-propan-2-ylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-13-10(8(2)3)9(11)7-12-13/h7-8H,4-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMRCGVJKANYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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